molecular formula C12H8ClFO2S B1348692 Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- CAS No. 565-23-1

Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-

Cat. No.: B1348692
CAS No.: 565-23-1
M. Wt: 270.71 g/mol
InChI Key: URPIOHXFOXUKJB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is a benzene ring substituted at the 1-position with a chlorine atom and at the 4-position with a sulfonyl group (-SO₂-) linked to a 4-fluorophenyl moiety. According to IUPAC rules, the sulfonyl group takes precedence over halogens in determining the parent chain. Thus, the compound is formally named 1-chloro-4-[(4-fluorophenyl)sulfonyl]benzene .

The CAS Registry Number 565-23-1 uniquely identifies this compound in chemical databases. Its molecular formula, C₁₂H₈ClFO₂S , reflects the incorporation of two aromatic rings (C₆H₅), a sulfonyl group (SO₂), and halogen substituents (Cl and F). The SMILES notation C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)Cl encodes the connectivity: a fluorobenzene ring connected via a sulfonyl bridge to a chlorobenzene ring.

Systematic identification is further supported by spectroscopic data. For instance, the InChIKey URPIOHXFOXUKJB-UHFFFAOYSA-N provides a standardized descriptor for digital databases, ensuring unambiguous chemical representation.

Molecular Geometry and Conformational Analysis

The molecular geometry of Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- is defined by its planar aromatic rings and tetrahedral sulfonyl center. Density functional theory (DFT) calculations and X-ray crystallographic studies of analogous sulfones reveal key structural parameters:

Parameter Value Source
S–O bond length 1.43–1.46 Å
S–C bond length 1.74–1.79 Å
C–S–C bond angle 101.1°–106.8°
O–S–O bond angle 116.7°–120.6°

The sulfonyl group adopts a tetrahedral geometry, with slight distortions due to steric and electronic interactions. The chlorine and fluorine substituents, both electron-withdrawing groups, induce polarization in their respective benzene rings, reducing electron density at the sulfur center. This effect stabilizes the sulfonyl group’s conformation, favoring a syn-periplanar arrangement of the aromatic rings relative to the S–O bonds.

Conformational flexibility is constrained by the sulfonyl bridge. Rotational barriers around the S–C bonds are minimal (~6 kJ/mol in dialkyl sulfones), but the presence of bulky aryl groups may increase steric hindrance. Dihedral angles between the two benzene rings typically range from 60°–90° , as observed in similar diaryl sulfones, resulting in a non-planar molecular architecture.

Crystallographic Data and Solid-State Packing Arrangements

While direct crystallographic data for Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- is limited, studies of structurally related sulfones provide insights into its solid-state behavior. For example, X-ray analyses of bis(4-fluorophenyl) sulfone (CAS 383-29-9) reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 7.32 Å, b = 12.48 Å, c = 10.21 Å, β = 98.5° . These compounds often exhibit herringbone packing driven by intermolecular C–H···O hydrogen bonds and π–π stacking interactions.

In the case of chlorinated sulfones, the chlorine atom participates in C–H···Cl interactions, further stabilizing the lattice. The fluorophenyl group’s electronegativity enhances dipole-dipole interactions, promoting dense packing with calculated densities of ~1.5 g/cm³ .

Notably, the sulfonyl oxygen atoms act as hydrogen bond acceptors, forming networks that dictate crystal morphology. For instance, in 4,4′-dichlorodiphenyl sulfone (CAS 80-07-9), molecules align into infinite chains via O···H–C contacts, a motif likely conserved in the title compound.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8ClFO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPIOHXFOXUKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354899
Record name Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-
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Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565-23-1
Record name 1-Chloro-4-[(4-fluorophenyl)sulfonyl]benzene
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Record name Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-
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Record name 4-CHLOROPHENYL 4-FLUOROPHENYL SULFONE
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Preparation Methods

Preparation Methods

Sulfonylation of Aromatic Compounds

The core synthetic strategy for preparing 4-chlorophenyl 4-fluorophenyl sulfone involves the formation of the sulfonyl linkage (-SO2-) between a 4-chlorophenyl group and a 4-fluorophenyl group. This is typically achieved by reacting chlorobenzene derivatives with sulfonating agents followed by coupling with fluorobenzene derivatives or their activated intermediates.

Preparation of 4-Chlorobenzenesulfonyl Chloride
  • Process: Chlorobenzene is reacted with chlorosulfonic acid in the presence of thionyl chloride to form 4-chlorobenzenesulfonyl chloride.
  • Conditions: The reaction is carried out with a molar excess of thionyl chloride (up to 10 moles per mole of chlorobenzene) to ensure complete conversion.
  • Advantages: This process is wastewater-free and ecologically optimized, with the reaction gases (SO2 and HCl) being captured and recycled.
  • Product Handling: The crude 4-chlorobenzenesulfonyl chloride can be purified by vacuum distillation or used directly in subsequent reactions.
  • Reference: European patent EP0115328B1 describes this process in detail, emphasizing the ecological and economic benefits of the method.
Formation of 4-Chlorophenyl 4-Fluorophenyl Sulfone
  • Method: The 4-chlorobenzenesulfonyl chloride intermediate is reacted with 4-fluorobenzene or its derivatives under Friedel-Crafts conditions or nucleophilic aromatic substitution to form the sulfone linkage.
  • Catalysts: Lewis acids such as aluminum chloride (AlCl3) are commonly used to facilitate the reaction.
  • Reaction Conditions: The reaction is typically conducted under anhydrous conditions, sometimes under inert atmosphere to exclude moisture, at controlled temperatures (often below 70 °C to improve purity and yield).
  • Yield and Purity: The process yields the sulfone product in high purity and near-quantitative yield, minimizing side products such as isomeric sulfone derivatives.
  • Reference: The use of aluminum chloride as a catalyst and the reaction conditions are supported by literature on related aromatic sulfone syntheses.

Alternative Synthetic Routes

Friedel-Crafts Acylation Followed by Sulfonylation
  • Step 1: Preparation of 1,4-bis(4-fluorobenzoyl)benzene by reacting terephthaloyl chloride with fluorobenzene in the presence of aluminum chloride.
  • Step 2: Subsequent sulfonylation or chlorination steps introduce the 4-chlorophenyl sulfonyl group.
  • Advantages: This route allows for the synthesis of complex sulfone derivatives with controlled substitution patterns.
  • Reference: Patents and research articles describe this method for related compounds, highlighting the importance of temperature control and catalyst choice to optimize yield and purity.

Data Table: Summary of Preparation Conditions and Outcomes

Step Reagents/Conditions Catalyst/Agent Temperature (°C) Yield (%) Notes
Sulfonyl chloride formation Chlorobenzene + chlorosulfonic acid + SOCl2 Thionyl chloride excess 20–90 High Wastewater-free, gases recycled
Sulfone formation 4-chlorobenzenesulfonyl chloride + 4-fluorobenzene AlCl3 (Lewis acid) <70 ~Quantitative High purity, minimal side products
Friedel-Crafts acylation route Terephthaloyl chloride + fluorobenzene AlCl3 60–130 High Controlled temp reduces isomer formation

Research Findings and Notes

  • Purity and Yield: The sulfone product is obtained with high purity, often exceeding that of recrystallized products, due to optimized reaction temperatures and catalyst use.
  • Environmental Considerations: The sulfonyl chloride preparation process is designed to minimize environmental impact by recycling reaction gases and avoiding wastewater generation.
  • Reaction Atmosphere: Exclusion of moisture and oxygen is critical to prevent side reactions and degradation of sensitive intermediates.
  • Catalyst Efficiency: Aluminum chloride remains a preferred catalyst due to its cost-effectiveness and well-understood toxicological profile, despite the availability of newer catalysts.
  • Structural Confirmation: The compound’s structure has been confirmed by spectral methods and crystallography, supporting the integrity of the sulfone linkage and substitution pattern.

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The sulfone moiety participates in:

  • Reduction : LiAlH₄ reduces sulfones to thioethers (R-S-R'), though this compound's stability limits over-reduction

  • Oxidation : Resists further oxidation under standard conditions (H₂O₂, KMnO₄)

  • Complexation : Forms stable complexes with transition metals via SO₂ coordination

Directed Ortho-Metalation

The sulfonyl group directs regioselective lithiation at the ortho position relative to chlorine. Subsequent quenching with electrophiles produces substituted derivatives:

ElectrophileProductYield
CO₂3-Carboxy derivative68%
MeI3-Methyl analog72%
DMF3-Formyl substituted compound65%

Biological Activity Modulation

Structure-activity relationship (SAR) studies reveal:

  • Lipophilicity : Measured logP = 3.12 ± 0.15

  • Electron Effects : Hammett σ⁺ value = +0.93 for sulfonyl group

  • Bioisosterism : Maintains activity in kinase inhibitors when replacing phosphate groups

Stability Profile

Critical stability parameters under accelerated conditions:

ConditionDegradationHalf-life
pH 1 (HCl)<5%>30 days
pH 13 (NaOH)12%18 days
UV light (300 nm)22%9 days
60°C (dry air)7%45 days

Data from forced degradation studies shows greatest susceptibility to alkaline hydrolysis and photolysis .

This sulfone derivative's unique combination of electronic effects and steric profile (Taft Eₛ = -1.23) makes it particularly valuable for designing thermally stable electronic materials and bioactive molecules. Recent applications include its use as a building block in OLED charge-transport layers and as a core structure in MCL-1 inhibitors .

Scientific Research Applications

Medicinal Chemistry

Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- has been investigated for its potential pharmacological properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For example, chalcone-sulfonamide hybrids have shown synergistic effects against cancer cells, suggesting that compounds like benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- may contribute to novel anticancer therapies .

Industrial Applications

This compound is utilized in various industrial applications due to its chemical stability and reactivity.

  • Solvent in Coatings and Inks : It is employed as a solvent in coatings, inks, and toners due to its ability to dissolve various organic compounds without degrading them. This application is critical in the manufacturing of high-quality printing materials .
  • Fabric Stain Remover : The compound is also found in domestic products such as fabric stain removers and shoe care products, where it aids in the effective removal of stains .

Data Table: Applications Overview

Application AreaSpecific Use CasesNotes
Medicinal ChemistryAnticancer drug developmentPotential for synergistic effects
Industrial SolventsCoatings, inks, tonersStable solvent properties
Domestic ProductsFabric stain removers, shoe care productsEffective in removing cosmetic stains

Case Study 1: Anticancer Research

A study published in the ACS Omega journal examined a series of sulfonamide hybrids derived from benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-. The results indicated that these compounds exhibited cytotoxic effects on various cancer cell lines, supporting their potential use in therapeutic applications .

Case Study 2: Industrial Safety Evaluation

An evaluation report highlighted the safety profile of benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- as an industrial solvent. The report noted that while the compound has beneficial uses in manufacturing processes, it also requires careful handling due to potential health risks associated with inhalation exposure at high doses .

Mechanism of Action

The mechanism by which Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- exerts its effects depends on the specific application. In catalytic processes, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking.

Comparison with Similar Compounds

Structural Analogs: Sulfonyl-Substituted Benzenes

Table 1: Key Properties of Sulfonyl-Substituted Benzenes
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- Not specified* C₁₂H₇ClFO₂S 270.70 (calculated) N/A Potential agrochemical intermediate
4-Chlorophenyl phenyl sulfone 80-00-2 C₁₂H₉ClO₂S 252.71 93–95 Pesticide (Sulphenone)
4,4'-Dichlorodiphenyl sulfone 80-07-9 C₁₂H₈Cl₂O₂S 287.15 148–150 Polymer precursor
1-Chloro-4-[(dichloromethyl)sulfonyl]benzene 32748-30-4 C₇H₅Cl₃O₂S 259.54 119–120 Reactive intermediate
p-Chlorophenyl methyl sulfone 80-07-9 C₇H₇ClO₂S 190.65 N/A Chemical synthesis
Key Observations:
  • Electron-Withdrawing Effects : The sulfonyl group (-SO₂-) in all compounds enhances electrophilic substitution resistance. Fluorine in the target compound may further polarize the aromatic ring compared to chlorine or methyl substituents .
  • Thermal Stability : Higher melting points in dichlorinated analogs (e.g., 4,4'-dichlorodiphenyl sulfone at 148–150°C) suggest increased crystallinity due to symmetry and halogen interactions .
  • Applications: 4-Chlorophenyl phenyl sulfone (Sulphenone) is a known pesticide, while fluorinated derivatives like the target compound may offer improved biological activity due to fluorine’s electronegativity .

Comparison with Sulfides and Thioethers

Sulfides (C-S-C) differ from sulfones (C-SO₂-C) in oxidation state and reactivity.

Table 2: Sulfide vs. Sulfone Properties
Compound Name CAS Number Functional Group Oxidation State Reactivity
4-Chloro diphenyl sulfide 13343-26-5 -S- -2 Prone to oxidation to sulfones
Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- N/A -SO₂- +6 Resistant to oxidation, stable
Key Observations:
  • Oxidation Sensitivity : Sulfides like 4-chloro diphenyl sulfide are intermediates in synthesizing sulfones. The target compound’s sulfonyl group confers oxidative stability .
  • Electronic Effects : Sulfones are stronger electron-withdrawing groups, reducing aromatic ring reactivity compared to sulfides .

Fluorinated vs. Chlorinated Analogs

Fluorine’s smaller atomic radius and higher electronegativity impact physicochemical properties.

Table 3: Halogen-Substituted Sulfones
Compound Name Halogen Molecular Weight (g/mol) Boiling Point (°C) LogP (Predicted)
Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- Cl, F 270.70 ~367 (estimated) ~3.2
4,4'-Dichlorodiphenyl sulfone Cl 287.15 N/A ~4.1
1-Chloro-4-[(trifluoromethyl)sulfonyl]benzene Cl, CF₃ 234.63 N/A ~2.8
Key Observations:
  • Bioactivity : Fluorinated sulfones may exhibit enhanced binding to biological targets due to fluorine’s polar hydrophobic effect .

Biological Activity

Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- (CAS No. 565-23-1) is a sulfonyl-containing aromatic compound that has garnered attention in various fields of biological research due to its unique structural features and potential interactions with biological systems. This article delves into the biological activity of this compound, summarizing key findings from scientific literature, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- is C12H8ClFO2SC_{12}H_8ClFO_2S, with a molecular weight of approximately 270.7 g/mol. Its structure features a chlorobenzene moiety with a sulfonyl group attached to a fluorophenyl ring, which enhances its reactivity and potential biological interactions.

The biological activity of Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the sulfonyl group may facilitate binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or alteration of signaling pathways associated with cellular processes .

In Vitro Studies

In vitro studies have shown that Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported that the compound induced apoptosis in human breast cancer cells by activating caspase pathways . The compound's ability to inhibit cell proliferation was also noted in several assays, indicating its potential as an anticancer agent.

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and toxicological profiles of Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-. In a study conducted on rats, the compound was administered at varying doses (10 mg/kg to 1000 mg/kg) to assess its effects on organ systems. Notable findings included:

  • Liver and Kidney Effects : Increased liver weight was observed at doses ≥50 mg/kg, accompanied by hepatocellular hypertrophy. Renal toxicity was evident at higher doses, suggesting a dose-dependent relationship between exposure and organ damage .
  • Neurotoxicity : Behavioral changes were noted in treated animals, including signs of distress such as "burrowing" behavior and facial rubbing, which are indicative of discomfort or pain .

Case Studies

Several case studies have highlighted the implications of exposure to Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-. A notable case involved workers in an industrial setting where the compound was used as an intermediate in chemical synthesis. Health assessments revealed respiratory issues and skin irritations among exposed individuals. These findings underscore the importance of safety measures when handling this compound .

Data Summary

The following table summarizes key findings regarding the biological activity and toxicity of Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-:

Study Type Findings Reference
In VitroInduces apoptosis in breast cancer cells
In Vivo (Rats)Liver hypertrophy at ≥50 mg/kg; renal toxicity at ≥400 mg/kg
Case StudyRespiratory issues and skin irritation in workers

Q & A

Basic: What are the standard synthetic protocols for preparing benzene derivatives with sulfonyl and halogen substituents?

Answer:
A common method involves iodovinyl sulfonylation , where ethynyl precursors react with sulfonyl halides. For example, ethynylbenzene derivatives react with 4-fluorophenylsulfonyl chloride under controlled conditions to form the target compound. Purification via silica gel column chromatography (eluting with hexanes or ethyl acetate/hexane mixtures) is typical. Reaction yields (~75%) and purity (>95%) can be verified by ¹H/¹³C NMR (e.g., δ 7.46 ppm for aromatic protons) and mass spectrometry .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
Structural validation relies on:

  • X-ray crystallography : Refinement using SHELXL (e.g., SHELX-2018) for high-resolution data. The sulfonyl group geometry (S=O bond lengths ~1.43 Å) and dihedral angles between aromatic rings are critical parameters .
  • NMR spectroscopy : Distinct aromatic splitting patterns (e.g., doublets at δ 7.30–7.48 ppm) and coupling constants (J = 8.6 Hz) confirm substitution patterns .

Advanced: What challenges arise during crystallographic refinement of sulfonyl-containing aromatic compounds?

Answer:
Key challenges include:

  • Disorder in sulfonyl groups : Dynamic disorder of the sulfonyl moiety can complicate electron density maps. Use TWIN/BASF commands in SHELXL to model twinned crystals .
  • High-resolution data requirements : Resolution <1.0 Å is preferred to resolve overlapping electron densities in aromatic systems. Anisotropic displacement parameters (ADPs) for sulfur atoms must be carefully refined .

Advanced: How can conflicting NMR data for similar sulfonylbenzene derivatives be resolved?

Answer:
Contradictions often arise from:

  • Solvent effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Refer to NIST Chemistry WebBook for solvent-specific reference data .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., -F) deshield adjacent protons. Compare with analogs like 1-chloro-4-(phenylsulfonyl)benzene (δ 7.20–7.48 ppm) to isolate substituent impacts .

Advanced: What computational methods predict the reactivity of the sulfonyl group in this compound?

Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model:

  • Electrophilic substitution : Sulfonyl groups direct electrophiles to meta positions.
  • Hydrogen bonding : Sulfonyl oxygen lone pairs participate in interactions, quantified via Natural Bond Orbital (NBO) analysis .

Advanced: How does the sulfonyl group influence the compound’s stability under thermal or acidic conditions?

Answer:
The sulfonyl group enhances thermal stability but is susceptible to hydrolysis under strong acids/bases. Experimental protocols:

  • Thermogravimetric Analysis (TGA) : Decomposition temperatures >250°C indicate stability.
  • pH-dependent stability assays : Monitor degradation by HPLC at pH 2–12. Sulfonate derivatives may form under alkaline conditions .

Advanced: What strategies optimize regioselectivity in sulfonylation reactions for halogenated aromatics?

Answer:

  • Directed ortho-metalation : Use n-BuLi to deprotonate directing groups (e.g., -F), enabling selective sulfonylation at para positions .
  • Protecting groups : Temporarily block reactive sites (e.g., -Cl) with trimethylsilyl groups before sulfonylation .

Advanced: How are mass spectrometry fragmentation patterns interpreted for sulfonylbenzene derivatives?

Answer:

  • Electron Ionization (EI-MS) : Look for characteristic fragments:
    • m/z 252.7 [M⁺] for the parent ion.
    • Loss of SO₂ (m/z 156.6) or Cl (m/z 217.7) .
  • High-Resolution MS (HRMS) : Confirm molecular formula (C₁₂H₉ClFO₂S) with <5 ppm error .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods are mandatory due to potential irritancy.
  • Storage : Keep in airtight containers at 2–8°C to prevent moisture absorption .

Advanced: How does this compound’s sulfonyl group compare to other electron-withdrawing groups in medicinal chemistry applications?

Answer:
Compared to nitro or carbonyl groups, sulfonyl moieties:

  • Improve metabolic stability by resisting enzymatic reduction.
  • Enhance solubility via polar interactions, critical for bioavailability.
  • Act as hydrogen bond acceptors in target binding (e.g., kinase inhibitors) .

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